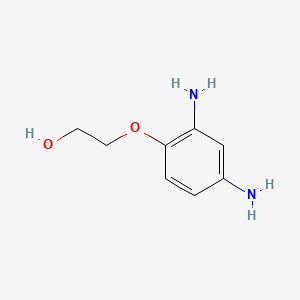

2,4-Diaminophenoxyethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPGNFONICRLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |

| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0073619 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70643-19-5 | |

| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diaminophenoxyethanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminophenoxyethanol is an aromatic amine, predominantly utilized in its dihydrochloride and sulfate salt forms. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a primary focus on its role in cosmetic science as an oxidative hair dye coupler. The document details available toxicological data and outlines the mechanism of action in hair coloring formulations. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the oxidative hair dyeing process to elucidate the compound's functional role.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with two amino groups at positions 2 and 4, and a 2-hydroxyethoxy group at position 1. The presence of amino and hydroxyl functional groups makes it a reactive molecule, particularly in oxidation-reduction reactions.

The compound is most commonly handled and used as its dihydrochloride or sulfate salt to improve its stability and solubility in aqueous formulations.[1]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol[1] |

| CAS Number (Free Base) | 70643-19-5[2][3] |

| CAS Number (Dihydrochloride) | 66422-95-5[4] |

| CAS Number (Sulfate) | 70643-20-8[2] |

| Molecular Formula (Free Base) | C₈H₁₂N₂O₂[1][2] |

| Molecular Formula (Dihydrochloride) | C₈H₁₂N₂O₂·2HCl[1] |

| Molecular Formula (Sulfate) | C₈H₁₂N₂O₂·H₂SO₄[5] |

| SMILES | C1=CC(=C(C=C1N)N)OCCO[1] |

| InChI Key | WCPGNFONICRLCL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound and its salts are crucial for its application in formulations. The dihydrochloride salt, in particular, exhibits high water solubility, a key characteristic for its use in aqueous hair dye systems.[1] There have been conflicting reports in the literature regarding its solubility, with some sources incorrectly stating insolubility in water.[6] However, extensive data confirms its high aqueous solubility.[1][7]

Table 2: Physicochemical Data

| Property | Value | Form |

| Molecular Weight | 168.19 g/mol [1] | Free Base |

| 241.11 g/mol [8] | Dihydrochloride | |

| 266.27 g/mol [5] | Sulfate | |

| Appearance | Solid[1] | Free Base |

| White to grey or pale pink-grey crystalline powder[1] | Dihydrochloride | |

| Melting Point | ≥222 °C[3] | Free Base |

| 222-224 °C[4] | Dihydrochloride | |

| Boiling Point | 400.2 °C at 760 mmHg (Predicted)[1][3] | Free Base |

| Density | 1.274 g/cm³[3] | Free Base |

| Water Solubility | 425 g/L at 20 °C[1][7] | Dihydrochloride |

| Organic Solvent Solubility | Slightly soluble in DMSO and methanol; Insoluble in acetone and 95% ethanol.[1] | Dihydrochloride |

| logP (Partition Coefficient) | 0.99 or -0.98 at 20°C (discrepancy in literature)[1][7] | Dihydrochloride |

| Flash Point | 215.5 °C[1] | Not Specified |

Synthesis and Manufacturing

While detailed proprietary synthesis protocols are not publicly available, the general manufacturing process for this compound and its salts is understood to proceed via the same route.[9][10] The synthesis typically involves the use of phenol derivatives and ethylene glycol as starting materials.[1] The introduction of the amino groups is achieved using ammonia or primary amines under controlled temperature and catalytic conditions.[1] The final product is then purified, with purity for the dihydrochloride salt typically ranging from 98.7% to 99.4%.[9]

Applications

Cosmetic Industry

The primary application of this compound and its salts is as a "coupler" ingredient in permanent (oxidative) hair coloring products.[9][10] In these formulations, it is not the dye itself but a precursor. It reacts with a primary intermediate (a "developer" such as p-phenylenediamine) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecules within the hair shaft.[9] This process allows for the formation of various shades depending on the specific couplers and developers used.[11] The maximum recommended on-head concentration for this compound HCl in oxidative hair dyes is 2.0%.[7][9]

Other Potential Applications

Due to its chemical structure, this compound has potential applications beyond cosmetics. The presence of two reactive amine groups and a hydroxyl group makes it a candidate for:

-

Organic Synthesis: As a building block for more complex molecules.[1]

-

Polymer Chemistry: As a monomer or cross-linking agent in the production of polymers and emulsions.[1][12]

-

Material Science: In the development of specialized materials such as adhesives or coatings.[1]

One source has noted its potential as a cross-linking agent for producing emulsions and its ability to bind to fatty acids.[12] Another mention of potential anti-obesity effects in animals has been made, though this is not substantiated by detailed studies in the available literature.[12]

Experimental Protocols and Analysis

Detailed experimental protocols for the synthesis and toxicological evaluation of this compound are typically found in proprietary industry reports or subscription-based scientific journals. The following summarizes the methodologies described in publicly accessible documents.

Acute Oral Toxicity (Summary)

-

Objective: To determine the median lethal dose (LD₅₀).

-

Methodology: The test substance (this compound HCl) was administered by oral gavage to fasted Sprague Dawley rats at a dose of 1000 mg/kg body weight.[13] In other studies, various doses were administered to mice and rats to determine the LD₅₀ range.[2] Animals were observed for clinical signs of toxicity and mortality over a 14-day period. Body weight was monitored, and a necropsy was performed at the end of the study.[13]

-

Results: The oral LD₅₀ for the dihydrochloride salt has been reported to be between 1000-1191 mg/kg in rats and 1160-1760 mg/kg in mice.[2]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Summary)

-

Objective: To assess the skin sensitization potential.

-

Methodology: this compound dihydrochloride was dissolved in a vehicle (DMSO) at various concentrations (e.g., 0.5% to 10% w/v). The solutions were applied to the ears of mice for three consecutive days. A positive control (e.g., alpha-hexylcinnamaldehyde) and a vehicle control were used. After a resting period, lymphocyte proliferation in the auricular lymph nodes was measured by the incorporation of a radiolabeled marker.[7]

-

Results: The compound was determined to be a moderate skin sensitizer, with a calculated EC3 value (the concentration estimated to produce a stimulation index of 3) of 3.2%.[10]

Toxicology and Safety

The safety of this compound and its salts has been evaluated by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).

Table 3: Toxicological Data for this compound HCl

| Test | Species | Route | Result |

| Acute Oral LD₅₀ | Rat | Oral | ~1000 - 1191 mg/kg[2][13] |

| Acute Oral LD₅₀ | Mouse | Oral | 1160 - 1760 mg/kg[2] |

| Skin Irritation | Rabbit | Dermal | Slightly irritating at 4% solution; not an irritant when tested neat.[2] |

| Eye Irritation | Rabbit | Ocular | Practically non-irritating at 4% aqueous solution; an irritant when tested neat.[2] |

| Skin Sensitization | Mouse | Dermal | Moderate sensitizer (LLNA)[10] |

| Genotoxicity | In Vitro | Various | Mutagenic in some in vitro tests (e.g., Ames test).[2][7] |

| NOAEL (13-week study) | Rat | Oral | 20 mg/kg/day[2][7] |

The SCCS concluded that the use of this compound and its salts in oxidative hair dye formulations at a maximum final concentration of 2.0% does not pose a risk to the consumer, apart from its skin sensitizing potential.[13] While some in vitro tests showed evidence of mutagenicity, the overall risk assessment in its intended use context was deemed acceptable.[7][14]

Stability and Storage

This compound dihydrochloride is classified as air-sensitive.[1] It should be stored at room temperature under an inert atmosphere to maintain its stability.[4] Stability studies have shown that aqueous solutions are stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light.[7][13] Solutions in DMSO are stable for up to 4 hours under similar conditions.[7][13] Thermal decomposition may occur at elevated temperatures, potentially releasing toxic hydrogen chloride gas.[1]

Conclusion

This compound, primarily as its dihydrochloride and sulfate salts, is a well-characterized compound with a principal, well-established role in the cosmetics industry as a hair dye coupler. Its physicochemical properties, particularly the high water solubility of its salts, are well-suited for this application. While it possesses skin sensitization potential, its use is considered safe at the regulated concentrations in hair dye formulations. Its reactivity suggests potential for broader applications in chemical synthesis and material science, though these areas remain less explored in publicly available literature. This guide serves as a foundational resource for professionals requiring a technical understanding of this compound.

References

- 1. Buy this compound | 70643-19-5 [smolecule.com]

- 2. View Attachment [cir-reports.cir-safety.org]

- 3. This compound | CAS#:70643-19-5 | Chemsrc [chemsrc.com]

- 4. ensince.com [ensince.com]

- 5. This compound Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. cir-safety.org [cir-safety.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. This compound 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 13. health.ec.europa.eu [health.ec.europa.eu]

- 14. nbinno.com [nbinno.com]

Synthesis of 2,4-Diaminophenoxyethanol: A Technical Guide to the Williamson Ether Synthesis Approach

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-Diaminophenoxyethanol, a key intermediate in various industrial applications. The primary focus is on the prevalent and robust synthetic route analogous to the Williamson ether synthesis, which proceeds via a dinitro intermediate. This methodology is favored due to its high yield, stability, and avoidance of common side reactions associated with direct alkylation of aminophenols.

Synthetic Strategy: The Dinitro-Intermediate Route

The direct Williamson ether synthesis on 2,4-diaminophenol presents significant challenges due to the competitive nucleophilicity of the amino groups, which can lead to undesired N-alkylation over the intended O-alkylation. To circumvent this, the preferred industrial synthesis employs a two-step process:

-

Nucleophilic Aromatic Substitution: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol in an alkaline medium. The electron-withdrawing nature of the two nitro groups activates the aryl chloride for nucleophilic attack by the glycol, forming the ether linkage. This reaction is a variation of the Williamson ether synthesis.

-

Reduction: The resulting 2-(2,4-dinitrophenoxy)ethanol is then subjected to reduction, converting the nitro groups to the desired amino functionalities, yielding this compound. This product is often isolated as its more stable hydrochloride salt.

This strategic approach ensures regioselective synthesis of the ether and is highly scalable.

Experimental Protocols

The following protocols are based on established methodologies found in patent literature.

Step 1: Synthesis of 2-(2,4-dinitrophenoxy)ethanol (Condensation)

This step involves the reaction of 2,4-dinitrochlorobenzene with ethylene glycol in the presence of a base.

Materials and Reagents:

-

2,4-Dinitrochlorobenzene

-

Ethylene Glycol

-

Sodium Carbonate

-

Deionized Water

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and vacuum system, charge 400 kg of ethylene glycol.

-

With stirring, add 160 kg of pre-melted 2,4-dinitrochlorobenzene, followed by an additional 200 kg of ethylene glycol.

-

Maintain the temperature of the mixture between 60-80°C.

-

Carefully add 45 kg of sodium carbonate to the reaction mixture.

-

The system is then placed under vacuum.

-

The reaction mixture is heated to a temperature of 100-140°C and stirred for 4-6 hours, maintaining a pH of 7.5-8.

-

Upon completion of the reaction (monitored by TLC), 1000 kg of water is added, and the mixture is heated to 90-95°C with stirring for 1 hour.

-

After allowing the mixture to stand for 30 minutes, the supernatant is cooled to 10-20°C to precipitate the product.

-

The solid is collected by filtration, washed with deionized water until neutral, and centrifuged to yield the intermediate, 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of this compound Hydrochloride (Hydrogenation Reduction and Salt Formation)

This step involves the reduction of the dinitro intermediate to the diamino product, followed by salt formation.

Materials and Reagents:

-

2-(2,4-dinitrophenoxy)ethanol (from Step 1)

-

Methanol

-

Palladium on Carbon (Pd/C) catalyst

-

Hydrogen Gas

-

Hydrochloric Acid

Procedure:

-

The 2-(2,4-dinitrophenoxy)ethanol intermediate is dissolved in a suitable solvent, such as methanol.

-

A catalytic amount of Palladium on Carbon (Pd/C) is added to the solution.

-

The mixture is transferred to a hydrogenation reactor.

-

The reactor is pressurized with hydrogen gas (e.g., up to 12 kg/cm ²).

-

The reaction is typically carried out at a controlled temperature until the reduction of the nitro groups is complete.

-

After the reaction, the catalyst is removed by filtration.

-

The resulting solution containing this compound is then acidified with hydrochloric acid to precipitate the dihydrochloride salt.

-

The product is collected by filtration, washed, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound hydrochloride as described in the patent literature.

Table 1: Reagent Quantities for Condensation Step

| Reagent | Quantity |

| 2,4-Dinitrochlorobenzene | 160 kg |

| Ethylene Glycol | 600 kg (total) |

| Sodium Carbonate | 45 kg |

| Water (for workup) | 1000 kg |

Table 2: Reaction Conditions for Condensation Step

| Parameter | Value |

| Initial Temperature | 60-80°C |

| Reaction Temperature | 100-140°C |

| Reaction Time | 4-6 hours |

| pH | 7.5-8 |

| Workup Temperature | 90-95°C |

| Crystallization Temperature | 10-20°C |

Table 3: Reaction Conditions for Hydrogenation Step

| Parameter | Value |

| Hydrogen Pressure | ~12 kg/cm ² |

| Catalyst | Palladium on Carbon (Pd/C) |

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Catalytic Hydrogenation of 2,4-Dinitrophenoxyethanol to 2,4-Diaminophenoxyethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2,4-dinitrophenoxyethanol to 2,4-diaminophenoxyethanol, a key intermediate in various chemical syntheses. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the process workflow for clarity.

Introduction

The reduction of nitro aromatic compounds is a fundamental transformation in organic synthesis, yielding amino aromatics that serve as crucial building blocks for pharmaceuticals, dyes, and other specialty chemicals. The catalytic hydrogenation of 2,4-dinitrophenoxyethanol is a clean and efficient method for the synthesis of this compound, avoiding the use of stoichiometric metal reductants and the associated waste streams. This guide details a robust and scalable process utilizing a palladium on carbon (Pd/C) catalyst.

Reaction Pathway

The overall reaction involves the reduction of the two nitro groups on the aromatic ring to amino groups using hydrogen gas in the presence of a palladium catalyst.

A Technical Guide to Lobucavir: Research and Applications in Antiviral Drug Development

Note on Chemical Identity: The provided CAS Number 66422-95-5 technically corresponds to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a compound primarily used as a colorant in cosmetics and for proteomics research[1][2][3]. However, given the request's focus on drug development, signaling pathways, and experimental protocols for a scientific audience, this guide will focus on Lobucavir (CAS Number: 127759-89-1), an antiviral agent whose research profile aligns with the user's core requirements[4]. Lobucavir was an investigational drug with significant research into its mechanism and applications against various viral pathogens.

Abstract

Lobucavir is a broad-spectrum antiviral nucleoside analog of guanine that has demonstrated significant activity against herpesviruses, hepatitis B virus (HBV), human immunodeficiency virus (HIV), and cytomegalovirus (CMV)[4][5]. Developed by Bristol-Myers Squibb under the designation BMS-180194, it functions as a viral DNA polymerase inhibitor[4][6]. After initial promising results in preclinical and clinical trials, its development was halted due to findings of carcinogenic risk in long-term animal studies[4]. This guide provides a comprehensive technical overview of Lobucavir, including its mechanism of action, pharmacological properties, key experimental data, and relevant research protocols.

Chemical and Physical Properties

Lobucavir is a synthetic cyclobutyl guanosine analog. Its structure is designed to mimic deoxyguanosine, allowing it to be recognized by viral enzymes.

| Property | Value | Reference |

| IUPAC Name | 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | [4] |

| CAS Number | 127759-89-1 | [4][6][7] |

| Molecular Formula | C₁₁H₁₅N₅O₃ | [4][6][7] |

| Molar Mass | 265.273 g·mol⁻¹ | [4][6] |

| Purity | ≥98% (Commercially available for research) | [7] |

Mechanism of Action

Lobucavir is a prodrug that requires intracellular phosphorylation to become active. Its antiviral activity is mediated through the inhibition of viral DNA synthesis.

-

Intracellular Activation: Host cell enzymes phosphorylate Lobucavir into its active triphosphate form, lobucavir triphosphate (Lobu-TP)[4][6].

-

Polymerase Inhibition: Lobu-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP)[4].

-

Chain Termination: Upon incorporation into the growing viral DNA strand, Lobucavir acts as a non-obligate chain terminator. Unlike classic chain terminators, it possesses a 3'-OH equivalent. However, its incorporation is thought to induce a conformational change that hinders the polymerase from adding subsequent nucleotides, effectively halting DNA elongation[4].

Signaling Pathway Diagram

Caption: Figure 1: Lobucavir's Antiviral Mechanism.

Pharmacological Data

Lobucavir was evaluated in both preclinical animal models and human clinical trials, providing key data on its efficacy and pharmacokinetics.

Table 1: Preclinical Antiviral Efficacy (Woodchuck Model)

Data from studies on woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a model for human HBV[8].

| Daily Oral Dose | Effect on WHV Viremia (DNA levels) | Duration | Reference |

| 20 mg/kg | 10 to 200-fold reduction | Therapy period | [8] |

| 10 mg/kg | 10 to 200-fold reduction | Therapy period | [8] |

| 5 mg/kg | 10 to 30-fold reduction (Minimally effective dose) | 6 weeks | [8] |

| 0.5 mg/kg | No significant effect | 6 weeks | [8] |

Note: Viremia returned to pre-treatment levels within 2 weeks after therapy cessation[8].

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Bioavailability | 30-40% (Oral) | Preclinical | [4] |

| Half-life (t½) | ~10 hours | Preclinical | [4] |

| Peak Plasma Conc. (Cmax) | 0.5 - 1.5 hours post-dose | Human | [9] |

Clinical Trials Summary

Lobucavir advanced to Phase III clinical trials for Hepatitis B and Herpesvirus, and Phase II for Cytomegalovirus before its discontinuation[4]. A pilot study was also conducted for its use in AIDS patients[4][10]. Early trials showed it was relatively well-tolerated, with common adverse effects including headache, fatigue, and diarrhea[4]. However, development was stopped in 1999 after long-term studies in mice revealed an increased risk of cancer[4].

Key Experimental Protocols

Synthesis of Lobucavir

The synthesis of Lobucavir is a multi-step process. While specific industrial-scale procedures are proprietary, general routes have been published, often involving the synthesis of chiral intermediates.

Caption: Figure 2: General Synthesis Workflow.

Methodology Outline: A common strategy involves using biocatalytic methods to create the correct stereochemistry of the cyclobutane ring[11].

-

Preparation of Chiral Intermediates: Regioselective enzymatic hydrolysis or aminoacylation is used to produce single enantiomers of cyclobutane intermediates[11].

-

Coupling: The chiral cyclobutane intermediate is coupled with a purine base (guanine or a derivative).

-

Purification: The final product is purified using standard techniques like chromatography and crystallization.

In Vitro Antiviral Activity Assay (Virus Yield Reduction)

This assay measures the ability of a compound to inhibit the production of new virus particles in a cell culture.

Caption: Figure 3: Virus Yield Reduction Assay Workflow.

Detailed Protocol:

-

Cell Culture: Plate susceptible mammalian cells (e.g., Vero cells for herpesviruses) in 96-well microplates to form a confluent monolayer[12].

-

Compound Dilution: Prepare a series of eight dilutions of Lobucavir in cell culture medium[12].

-

Infection: Infect the cell monolayers with a known quantity of the target virus.

-

Treatment: After a brief adsorption period, remove the virus inoculum and add the different dilutions of Lobucavir to the wells. Include untreated virus controls and uninfected cell controls.

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Virus Quantification: Collect the supernatant from each well. Determine the viral titer in each sample using a standard method like the TCID₅₀ (50% Tissue Culture Infective Dose) endpoint dilution assay or a plaque reduction assay[12].

-

Data Analysis: Plot the reduction in virus titer against the drug concentration. Use regression analysis to calculate the 50% effective concentration (EC₅₀), which is the concentration of Lobucavir that inhibits viral replication by 50%.

Applications and Future Directions

Despite the cessation of its clinical development, Lobucavir remains a significant compound in antiviral research.

-

Research Tool: It serves as a reference compound for the study of viral DNA polymerase inhibition and the mechanisms of drug resistance[13].

-

Scaffold for New Drugs: The unique cyclobutyl moiety of Lobucavir can serve as a structural scaffold for the design of new nucleoside analogs with potentially improved safety profiles.

-

Understanding Carcinogenicity: The toxicological data from Lobucavir studies provide valuable insights into the potential long-term risks associated with nucleoside analogs, informing the safety evaluation of new antiviral candidates.

Conclusion

Lobucavir is a potent guanine nucleoside analog with broad-spectrum antiviral activity that showed considerable promise in early clinical development. Its mechanism, involving the inhibition of viral DNA polymerase via non-obligate chain termination, is well-characterized. Although its journey to clinical application was halted by safety concerns related to carcinogenicity, the extensive research conducted on Lobucavir provides a valuable knowledge base for drug development professionals. The data and experimental protocols associated with its investigation continue to inform the design and evaluation of the next generation of antiviral therapies.

References

- 1. scbt.com [scbt.com]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 98112-77-7 | Benchchem [benchchem.com]

- 3. ru.unilongindustry.com [ru.unilongindustry.com]

- 4. Lobucavir - Wikipedia [en.wikipedia.org]

- 5. adooq.com [adooq.com]

- 6. Lobucavir | C11H15N5O3 | CID 135413519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Antiviral efficacy of lobucavir (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4-Diaminophenoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Diaminophenoxyethanol, a key intermediate in various chemical syntheses and a component in cosmetic formulations. This document details the physicochemical properties, spectroscopic data, and standardized experimental protocols for the characterization of this compound and its common salt forms, the dihydrochloride and sulfate salts. The information is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and quality control of this compound. While detailed raw spectral data is not widely published, this guide consolidates available information and provides generalized methodologies for its spectroscopic analysis.

Physicochemical Properties

This compound is an aromatic amine that is typically handled in its more stable salt forms, primarily as the dihydrochloride (HCl) or sulfate salt. The physicochemical properties of these forms are summarized below.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound (Free Base) | This compound Dihydrochloride | This compound Sulfate |

| CAS Number | 70643-19-5 | 66422-95-5[1][2] | 70643-20-8 |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₄Cl₂N₂O₂[2] | C₈H₁₄N₂O₆S |

| Molecular Weight ( g/mol ) | 168.19 | 241.11[2] | 266.27 |

| Appearance | - | Grey to pale pink-grey powder[3] | White powder |

| Melting Point (°C) | ≥222 | 222-224[4] | - |

| Solubility | - | Soluble in water; slightly soluble in DMSO and methanol[4] | - |

Table 2: Purity and Impurity Profile of this compound Dihydrochloride (Typical)

| Parameter | Specification |

| Purity (%) | 98.7 - 99.4[5][6] |

| m-Phenylenediamine (ppm) | < 100[5][6] |

| 2,4-Diaminoanisole | Not detected (detection limit: 100 ppm)[5][6] |

| Isopropanol (ppm) | < 100[5][6] |

| Heavy Metals (As, Sb, Hg; ppm) | < 5[5] |

| Cadmium (ppm) | < 10[5] |

| Lead (ppm) | < 20[5] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While full, detailed spectra are not consistently available in public literature, the following data has been reported or can be predicted based on the molecular structure.

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed/Predicted Data |

| UV-Visible Spectroscopy (λmax) | 238 nm, 286 nm[5] |

| Infrared (IR) Spectroscopy (cm⁻¹) | Predicted: 3500-3300 (N-H stretching), 3200-3600 (O-H stretching), 1600-1450 (aromatic C=C stretching), 1250-1000 (C-O stretching) |

| Mass Spectrometry (MS) | Predicted (for free base): m/z 168 [M]⁺, fragmentation by loss of the ethanol moiety. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shifts and coupling constants are not available in the reviewed literature. General regions for aromatic and aliphatic protons are expected. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for similar aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain proton (¹H) and carbon-13 (¹³C) NMR spectra for structural confirmation.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound salt.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube to a final volume of 0.6-0.7 mL.[7]

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

¹H-NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a ¹H-NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range for aromatic and aliphatic protons (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Set the spectral width to encompass the expected chemical shifts for aromatic and aliphatic carbons (typically 0-160 ppm).

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

-

Place a small amount of the powdered this compound salt directly onto the ATR crystal.[10]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9][10]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, O-H, C=C aromatic, C-O).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[11][12]

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[11]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

The solvent should ideally contain a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode to promote protonation.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion and potential fragments.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas temperature of 250-350 °C.[13]

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to support the proposed structure.

-

UV-Visible Spectroscopy

-

Objective: To determine the wavelengths of maximum absorbance (λmax) and for quantitative analysis.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound salt of a known concentration in a suitable UV-transparent solvent (e.g., water or methanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.

-

-

Data Acquisition:

-

Use quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the solvent blank and the sample cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm to determine the λmax.

-

For quantitative analysis, measure the absorbance of the standards and the unknown sample at the λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample using its absorbance and the calibration curve, applying Beer's Law.

-

Synthesis Workflow

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 2,4-dinitrochlorobenzene.[3][14][15] The general workflow is illustrated below.

Caption: Synthesis of this compound Dihydrochloride.

Conclusion

References

- 1. This compound HCl, 66422-95-5 [thegoodscentscompany.com]

- 2. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 4. 66422-95-5 CAS MSDS (2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Thermal Stability of 2,4-Diaminophenoxyethanol Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermal stability of 2,4-Diaminophenoxyethanol and its common salts, primarily the dihydrochloride and sulfate forms. This document is intended for researchers, scientists, and professionals in drug development and cosmetic science who utilize or are investigating this compound. The information compiled herein is based on publicly available data from scientific literature, regulatory assessments, and patents.

Introduction

This compound is an aromatic amine used as a coupler in oxidative hair dye formulations.[1] It is typically supplied as a dihydrochloride or sulfate salt to enhance its stability and solubility in aqueous formulations. Understanding the thermal stability of these salts is critical for ensuring product safety, defining storage conditions, and predicting shelf-life. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of these compounds.

Physicochemical and Thermal Properties

The thermal stability of this compound salts is a key parameter for their handling and application. While detailed thermal analysis data is not extensively available in the public domain, key physicochemical properties have been reported, particularly for the dihydrochloride salt.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the thermal and related physicochemical properties of this compound and its salts.

| Parameter | This compound (Free Base) | This compound Dihydrochloride | This compound Sulfate |

| Melting Point | Not Reported | 242.5 °C | Not Reported |

| Flash Point | 215.5 °C | Not Reported | Not Reported |

| Self-Ignition Temp. | Not Reported | No self-ignition temperature | Not Reported |

| Water Solubility | Not Reported | 425 ± 7 g/L (at 20°C) | Not Reported |

| Log P (octanol/water) | Not Reported | 0.99 (at 20°C) | -0.612 |

| Solution Stability | Air sensitive | Stable in aqueous solution for 6h at RT and 9 days at 4°C; Stable in DMSO for 4h at RT | No data reported |

Data sourced from the Scientific Committee on Consumer Safety (SCCS) opinions.

It is important to note that the Scientific Committee on Consumer Safety (SCCS) has stated that no data is reported on the physico-chemical characterisation and properties of this compound sulphate.

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound salts are not detailed in the available literature, the following sections describe standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to organic salts of this nature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a substance.

Objective: To determine the onset temperature of decomposition and the mass loss profile of the this compound salt as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)

-

Analytical balance (±0.01 mg)

-

Alumina or platinum crucibles

-

High-purity nitrogen gas supply

Procedure:

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder. Accurately weigh 5-10 mg of the this compound salt into a tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually on the balance hanger.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of the this compound salt.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC3+, TA Instruments Q2000)

-

Hermetically sealed aluminum or gold-plated steel pans

-

High-purity nitrogen gas supply

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into a DSC pan. Hermetically seal the pan to prevent sublimation or decomposition before melting.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature at least 20 °C above the completion of the melting transition.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for the thermal analysis experiments described above.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermal Decomposition Pathway

The precise thermal decomposition products of this compound are not well-documented in the literature. However, based on the thermal degradation of similar aromatic amines and diamines, a hypothetical decomposition pathway can be proposed. The initial decomposition is likely to involve the cleavage of the ether linkage or the amino groups from the aromatic ring.

Caption: Hypothesized Thermal Decomposition Pathway.

Conclusion

The thermal stability of this compound dihydrochloride is characterized by a high melting point of 242.5 °C, indicating good thermal stability in the solid state. However, there is a notable lack of publicly available data regarding its detailed thermal decomposition profile from techniques like TGA, as well as for its sulfate salt. For professionals working with these compounds, it is recommended to conduct in-house thermal analysis following the standardized protocols outlined in this guide to ensure safe handling and to establish appropriate storage and formulation conditions. Further research is warranted to fully characterize the thermal decomposition products and kinetics of these widely used cosmetic ingredients.

References

Unveiling the Biological Profile of 2,4-Diaminophenoxyethanol: A Technical Guide for Researchers

An In-depth Examination of the Toxicological and Potential Biological Activities of a Widely Used Aromatic Amine

This technical guide provides a comprehensive overview of the known biological activities of 2,4-Diaminophenoxyethanol, with a primary focus on its dihydrochloride (HCl) and sulfate salts. Synthesizing data from extensive regulatory assessments and scientific studies, this document is intended for researchers, scientists, and professionals in drug development. While predominantly used as a hair dye coupler, a thorough understanding of its biological interactions is crucial for assessing its safety and exploring any potential broader applications.

Executive Summary

This compound and its salts are well-characterized aromatic amines primarily used in oxidative hair dye formulations.[1] Extensive toxicological evaluation has been conducted to ensure consumer safety. The compound exhibits moderate acute oral toxicity and has been identified as a moderate skin sensitizer.[2] While some in vitro studies have indicated a potential for genotoxicity, in vivo assays have consistently returned negative results.[3][4] Long-term studies have not found evidence of carcinogenicity.[4] Dermal absorption is low, particularly under oxidative conditions typical of hair dye application. The No-Observed-Adverse-Effect Level (NOAEL) has been established from subchronic and developmental toxicity studies. Beyond its role in cosmetology and the associated safety assessments, publicly available data on other specific biological activities, such as enzyme inhibition or receptor binding, is scarce. This guide collates the available quantitative data, details key experimental protocols, and provides visual workflows to offer a thorough toxicological profile for research and development purposes.

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological assessments of this compound and its salts. The majority of studies have been conducted on the dihydrochloride salt, with regulatory bodies extrapolating the findings to the sulfate salt due to their expected comparable toxicological properties.[1]

Table 1: Acute Toxicity

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | ~1000 | |

| Rat | Oral | LD50 | 1113 | [5] |

| Mouse | Oral | LD50 | 1160 - 1745 | [5] |

Table 2: Skin and Eye Irritation

| Species | Test | Concentration | Result | Reference |

| Rabbit | Skin Irritation | 4% Solution | Slightly irritating | [3] |

| Rabbit | Skin Irritation | Undiluted | Non-irritating to slightly irritating | [6] |

| Rabbit | Eye Irritation | 4% Solution | Slightly irritating / "practically not irritating" | [6] |

| Rabbit | Eye Irritation | Undiluted | Marked irritation |

Table 3: Skin Sensitization

| Assay | Species | Vehicle | Result | Quantitative Value | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | DMSO | Moderate Sensitizer | EC3 = 3.2% | |

| Buehler Test | Guinea Pig | - | Not a sensitizer (undiluted) | - | |

| Guinea Pig Maximization Test | Guinea Pig | - | Sensitizer | - | [2] |

Table 4: Dermal Absorption (in vitro, Human Skin)

| Condition | Final Concentration | Mean Dermal Delivery (µg equiv/cm²) | Reference |

| Oxidative (with H₂O₂) | 2.0% | 1.74 ± 1.08 | [3] |

| Non-oxidative | 2.0% | 6.55 ± 4.72 | [3] |

Table 5: Repeated Dose and Developmental Toxicity

| Study Type | Species | Route | NOAEL (mg/kg bw/day) | Observations at Higher Doses | Reference |

| 13-Week Subchronic | Rat | Oral | 20 | Splenic hemosiderosis at 100 mg/kg/day | [1] |

| Prenatal Developmental | Rat | Oral | 20 | Maternal toxicity and fetal weight deficits at 125 mg/kg/day |

Table 6: Genotoxicity Profile

| Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | Up to 5000 µ g/plate | With S9 | Positive (in TA98) | [7] |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Various | With/Without S9 | Mostly Negative | [2][4] |

| In vitro Micronucleus | Human Lymphocytes | Up to 2410 µg/mL | With/Without S9 | Positive | [1] |

| In vitro Chromosome Aberration | Human Lymphocytes | Up to 2200 µg/mL | With/Without S9 | Positive | [1] |

| In vitro Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y | Up to 2410 µg/mL | With/Without S9 | Negative | [1] |

| In vivo Bone Marrow Micronucleus | Rat | Up to 1500 mg/kg | N/A | Negative | |

| In vivo/In vitro UDS | Rat Hepatocytes | Up to 1500 mg/kg | N/A | Negative |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key toxicological assays as compiled from regulatory submissions.

Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of a substance.

-

Test System: CBA/J mice.

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Groups of mice are treated with various concentrations of this compound dihydrochloride (e.g., 0.5, 1, 2.5, 5, and 10% w/v) in DMSO. A vehicle control group (DMSO alone) and a positive control group (e.g., 25% α-hexylcinnamaldehyde) are included.

-

The test substance (25 µL) is applied to the dorsal surface of each ear for three consecutive days.[3]

-

On day 6, mice receive a single intravenous injection of tritiated methyl thymidine (³H-TdR).[3]

-

Approximately 5 hours after the ³H-TdR injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by liquid scintillation counting.

-

-

Endpoint: The Stimulation Index (SI) is calculated by dividing the mean ³H-TdR incorporation in the test group by the mean incorporation in the vehicle control group. An SI of 3 or greater is considered a positive result. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to quantify the sensitization potency.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test System: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain WP2uvrA.

-

Procedure:

-

The assay is conducted both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate.

-

Varying concentrations of this compound HCl (e.g., up to 5000 µ g/plate ) are added to molten top agar along with the bacterial culture and the S9 mix (if required).[7]

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.

-

Test System: Rats or mice.

-

Procedure:

-

Animals are administered this compound HCl via an appropriate route (e.g., oral gavage) at multiple dose levels, up to a maximum tolerated dose (e.g., 1500 mg/kg). A vehicle control and a positive control group are included.

-

Bone marrow is typically sampled at 24 and 48 hours after a single treatment.

-

Bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).

-

-

Endpoint: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow. A significant, dose-related increase in the frequency of MN-PCEs indicates a positive result.

Potential Biological Activities and Drug Development Implications

While the primary body of research on this compound is toxicological, this data itself holds value for drug development professionals.

-

Cytotoxicity and Genotoxicity: The mixed results in in vitro genotoxicity assays, contrasted with negative in vivo findings, highlight the importance of whole-animal models in safety assessment.[1][4] For drug development, this underscores that initial in vitro red flags may not always translate to in vivo liabilities, warranting a tiered testing strategy. The cytotoxic effects observed at high concentrations could be of interest in fields like oncology, although the lack of potent, specific activity would be a major hurdle.

-

Skin Sensitization: The classification of this compound as a moderate skin sensitizer is a critical consideration for any potential topical formulation. The EC3 value of 3.2% provides a quantitative benchmark for formulation scientists to minimize the risk of delayed contact hypersensitivity.

-

Structure-Activity Relationships (SAR): The extensive safety data on this compound could serve as a valuable reference point in SAR studies.[8] For researchers designing novel aromatic amine-containing molecules, this compound can act as a benchmark for predicting potential toxicological profiles, particularly concerning skin sensitization and genotoxicity.

One commercial source has made unsubstantiated claims about the compound's ability to bind fatty acids and potentially induce weight loss in animals. These claims are not supported by peer-reviewed literature and should be viewed with extreme skepticism. However, they suggest that the physicochemical properties of this diamine structure could warrant exploratory studies into its interactions with biological macromolecules.

Conclusion

This compound is a compound with a well-documented toxicological profile, established through rigorous testing for its application in cosmetics. It demonstrates moderate acute toxicity, is a moderate skin sensitizer, and while showing some evidence of genotoxicity in in vitro systems, it is not genotoxic in vivo. Carcinogenicity and developmental toxicity studies have not revealed significant concerns at relevant exposure levels. For researchers and drug developers, this extensive safety database provides a solid foundation for understanding the potential liabilities of similar chemical structures. While novel biological activities beyond its toxicological profile have not been substantiated in the public domain, the existing data is invaluable for guiding the design and development of safer chemical entities. Future research could explore the structure-activity relationships of its derivatives to identify compounds with more favorable safety profiles or novel therapeutic activities.

References

In-depth Technical Guide on the Theoretical Studies of 2,4-Diaminophenoxyethanol Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,4-Diaminophenoxyethanol

This compound is an organic compound utilized primarily in cosmetic formulations, particularly as a coupler in oxidative hair coloring products.[1][2] It exists in various salt forms, with the dihydrochloride (HCl) and sulfate salts being common.[3][4] The free base has the chemical formula C₈H₁₂N₂O₂.[5] In hair dyes, it reacts with a precursor and an oxidizing agent to form color within the hair shaft.[2]

Physicochemical Properties

While detailed theoretical calculations are not available in the public domain, some fundamental physicochemical properties have been reported.

Table 1: General Physicochemical Properties of this compound and its Salts

| Property | This compound (Free Base) | This compound HCl | This compound Sulfate |

| CAS Number | 70643-19-5[5] | 66422-95-5[6] | 70643-20-8[7] |

| Molecular Formula | C₈H₁₂N₂O₂[5] | C₈H₁₄Cl₂N₂O₂[6] | C₈H₁₄N₂O₆S[7] |

| Molecular Weight ( g/mol ) | 168.19[5] | 241.11[6] | 266.27[7] |

| Appearance | - | Light grey to light pink or lavender powder[1] | White powder[8] |

| log Pow | 1.38450[9] | 0.99[1] | - |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two amino groups at positions 2 and 4, and an ethanol group attached via an ether linkage at position 1.

Structural Formula:

Caption: 2D structure of this compound.

Theoretical Studies: Data Not Available

-

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

-

Electronic properties (HOMO-LUMO energies, molecular electrostatic potential maps, Mulliken charges).

-

Spectroscopic data (calculated IR, Raman, NMR spectra).

Hypothetical Workflow for Theoretical Analysis

In the absence of existing studies, a typical workflow for the theoretical analysis of the this compound molecular structure would involve the following steps. This serves as a methodological guideline for future research.

Caption: Hypothetical workflow for computational analysis.

Conclusion

While this compound is a compound of interest in the cosmetics industry, there is a notable gap in the scientific literature regarding its theoretical and computational molecular characterization. The data presented here are compiled from safety reports and chemical databases. Future research employing computational chemistry methods would be invaluable for a deeper understanding of its molecular structure, reactivity, and electronic properties, which could aid in the development of safer and more effective cosmetic formulations.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Buy this compound | 70643-19-5 [smolecule.com]

- 5. 2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. This compound | CAS#:70643-19-5 | Chemsrc [chemsrc.com]

2,4-Diaminophenoxyethanol safety and toxicology data for research

An In-depth Technical Guide on the Safety and Toxicology of 2,4-Diaminophenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, and its salts such as the dihydrochloride (HCl) form (CAS No: 66422-95-5), is an aromatic amine used primarily as a coupler in permanent (oxidative) hair dye formulations.[1][2] In these products, it reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form the final hair color.[1] Given its direct and repeated application to the scalp and hair, a thorough understanding of its toxicological profile is essential for safety assessment and regulatory compliance.

This technical guide provides a consolidated overview of the available safety and toxicology data for this compound, focusing on key endpoints relevant to human health risk assessment. It summarizes quantitative data from pivotal studies, details the methodologies of those experiments, and provides visual workflows for key toxicological evaluation processes.

Toxicological Data Summary

The following tables present quantitative data from key toxicological studies. The majority of the testing has been conducted on the dihydrochloride salt, which is considered to have toxicological properties comparable to other salts for risk assessment purposes.[3]

Table 1: Acute Toxicity

| Route | Species | Guideline | Endpoint & Value |

| Oral | Rat | OECD 401 (similar) | LD50: ~1000 - 1113 mg/kg bw[1][2][4][5] |

| Oral | Mouse | Not specified | LD50: 1160 - 1745 mg/kg bw[1][6] |

Table 2: Irritation & Sensitization

| Endpoint | Species | Guideline | Result |

| Skin Irritation | Rabbit | Not specified | Not irritating / Slightly irritating[7][8] |

| Eye Irritation | Rabbit | Not specified | Not an irritant at 4% dilution; may be an irritant when undiluted[2][8] |

| Skin Sensitization | Mouse | OECD 429 (LLNA) | Sensitizer EC3 Value: 3.2%[2][8] |

EC3 (Estimated Concentration for a 3-fold Stimulation Index)

Table 3: Genotoxicity / Mutagenicity

| Assay Type | Test System | Metabolic Activation | Guideline | Result |

| Gene Mutation | S. typhimurium (Ames test) | With & Without | Not specified | Negative[9] |

| Gene Mutation | V79 Chinese hamster cells | With & Without | Not specified | Negative[9] |

| DNA Repair | HeLa cells (UDS test) | With & Without | Not specified | Negative[9] |

| In vivo Micronucleus | Rat bone marrow | N/A | Not specified | Negative[1][6][8] |

Table 4: Repeated Dose Toxicity

| Study Type | Species | Guideline | NOAEL |

| 90-Day Sub-chronic Oral (Gavage) | Rat | OECD 408 | 20 mg/kg bw/day[2][8][10] |

NOAEL (No-Observed-Adverse-Effect Level)

Experimental Protocols

Detailed methodologies for the pivotal studies that inform the key toxicological endpoints are described below. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance and classify it based on lethality.

-

Species: Rat (e.g., Sprague-Dawley or Wistar strains).[2]

-

Methodology: A single dose of the test substance is administered by oral gavage to a group of fasted animals.[2] The study proceeds in a stepwise manner using a limited number of animals at each step. In the study referenced, a starting dose of 1000 mg/kg body weight was used.[2][5][6] Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, piloerection, hypoactivity), and effects on body weight for up to 14 days post-dosing.[2][3] A gross necropsy is performed on all animals at the end of the observation period.[2][5]

-

Endpoint: The LD50 (Lethal Dose for 50% of animals) is estimated, which allows for hazard classification.[11]

Skin Sensitization (Local Lymph Node Assay - LLNA)

-

Objective: To determine the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.[19]

-

Species: Mouse (e.g., CBA/J strain).[20]

-

Methodology: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are used.[16][17] For three consecutive days, 25 µL of the test substance solution is applied to the dorsal surface of each ear.[20][21] Approximately 48 hours after the final application (on Day 5), a solution of ³H-methyl thymidine is injected intravenously into all mice.[20] Five hours later (on Day 6), the animals are euthanized, and the draining auricular lymph nodes are excised.[17][22] A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by β-scintillation counting.[17]

-

Endpoint: The Stimulation Index (SI) is calculated for each dose group by dividing the mean radioactive disintegrations per minute (DPM) by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration that produces an SI of 3, is calculated to measure sensitizing potency.[17][19]

90-Day Repeated Oral Toxicity Study

-

Objective: To provide information on potential health hazards from repeated exposure over a prolonged period and to determine a No-Observed-Adverse-Effect Level (NOAEL).[24]

-

Species: Rat (e.g., Sprague-Dawley strain).[3]

-

Methodology: The test substance is administered daily, typically by oral gavage, to several groups of animals (e.g., 10 males and 10 females per group) at a minimum of three graded dose levels for 90 days.[24][26] A control group receives the vehicle only.[23] In the key study for this compound HCl, doses of 4, 20, and 100 mg/kg bw/day were used.[3][10] Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[26] Comprehensive examinations, including ophthalmology, hematology, clinical biochemistry, and urinalysis, are conducted at specified intervals. At the end of the 90-day period, all animals are euthanized, subjected to a full gross necropsy, and a wide range of organs and tissues are collected for histopathological examination.[26]

-

Endpoint: The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant adverse effects related to the treatment.[24]

Visualized Workflows and Pathways

The following diagrams illustrate standardized workflows relevant to the toxicological evaluation of chemical substances.

Caption: A generalized workflow for chemical safety and toxicological assessment.

Caption: Experimental workflow for the OECD 429 Local Lymph Node Assay (LLNA).

Conclusion

The toxicological data for this compound indicates a low level of acute oral toxicity.[1][2][4][5] It is not considered to be a skin irritant and is not an eye irritant under normal use concentrations.[2][7][8] However, a key finding is its classification as a skin sensitizer based on robust LLNA data, which is a critical consideration for products intended for direct skin contact.[2][8] The substance does not show evidence of genotoxic or mutagenic potential in a comprehensive battery of in vitro and in vivo assays.[1][6][7][8][9] A 90-day repeated oral toxicity study in rats established a clear No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg bw/day, which is a crucial value for conducting human health risk assessments and establishing safe concentration limits in final consumer products.[2][8][10]

References

- 1. cir-safety.org [cir-safety.org]

- 2. ec.europa.eu [ec.europa.eu]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. echemi.com [echemi.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. cir-safety.org [cir-safety.org]

- 9. Mutagenic studies on the hair dye 2-(2',4'-diaminophenoxy)ethanol with different genetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 16. ftp.cdc.gov [ftp.cdc.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. daikinchemicals.com [daikinchemicals.com]

- 21. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 22. cefic-lri.org [cefic-lri.org]

- 23. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 24. ask-force.org [ask-force.org]

- 25. laboratuar.com [laboratuar.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

Navigating the Environmental Journey of 2,4-Diaminophenoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol is a chemical compound utilized primarily as an ingredient in oxidative hair dye formulations. As with any chemical intended for widespread consumer use, a thorough understanding of its environmental fate and degradation is crucial for a comprehensive safety and risk assessment. This technical guide provides an in-depth overview of the available data and standard methodologies used to evaluate the environmental persistence and degradation of this compound. While specific experimental data on this compound is limited in the public domain, this guide outlines the key environmental compartments and degradation pathways, supported by data on structurally similar compounds and standardized testing protocols.

Environmental Fate Profile

The environmental fate of a chemical is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. For this compound, the primary areas of concern are its potential to persist in the environment, bioaccumulate in organisms, and its overall biodegradability.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log P).

Table 1: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Reference |

| Log P (octanol-water partition coefficient) | 0.612 | Low potential for bioaccumulation | [1] |

| Bioconcentration Factor (BCF) (predicted) | 0.50 | Low potential for bioaccumulation | [1] |

The low Log P and predicted BCF values suggest that this compound has a low potential to bioaccumulate in aquatic organisms.[1]

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to both biotic (biodegradation) and abiotic (hydrolysis, photolysis) degradation processes.

Biodegradation

Aminophenols and other aromatic amines, which are structurally related to this compound, are known to undergo microbial degradation. The initial step often involves the enzymatic action of dioxygenases, which leads to the opening of the aromatic ring, followed by further degradation into smaller molecules that can be utilized by microorganisms.

Experimental Protocol: OECD 301B - Ready Biodegradability: CO₂ Evolution Test

This test method is a standard screening test for ready biodegradability.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance with the theoretical maximum amount (ThCO₂).

2. Test System:

-

Vessels: Gas-tight bottles equipped with a CO₂ trapping system.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, used at a concentration of a few milligrams of suspended solids per liter.

-

Mineral Medium: A solution containing essential mineral salts (e.g., potassium, sodium, calcium, magnesium, iron chlorides, and sulfates) and a buffer to maintain the pH between 7.0 and 8.0.

-

Test Substance Concentration: Typically 10 to 20 mg of organic carbon per liter.

-

Reference Substance: A readily biodegradable substance (e.g., sodium benzoate, aniline) is run in parallel to check the viability of the inoculum.

-

Blank Control: A vessel containing only the inoculum and mineral medium to measure endogenous CO₂ production.

3. Procedure:

-

The test substance is added to the test vessels containing the mineral medium.

-

The vessels are inoculated with the prepared activated sludge.

-

The vessels are sealed and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.

-

The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

-

The amount of trapped CO₂ is determined at regular intervals by titration of the remaining absorbent or by using an inorganic carbon analyzer.

4. Data Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28.

Abiotic Degradation

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH of the surrounding environment. For aromatic amines, the amine group itself is generally stable to hydrolysis. However, other functional groups within the molecule could be susceptible. Specific data on the hydrolysis of this compound is not available.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

This guideline specifies a procedure for determining the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

1. Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

2. Test System:

-

Vessels: Sterile glass vessels, such as flasks or tubes, that can be sealed to prevent microbial contamination and evaporation.

-